molecular formula C22H26O4 B032303 Estrone enol diacetate CAS No. 20592-42-1

Estrone enol diacetate

Cat. No. B032303
CAS RN: 20592-42-1
M. Wt: 354.4 g/mol
InChI Key: KPJNGUPMJAHAND-JBPLPALLSA-N
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Description

Synthesis Analysis

The synthesis of estrone derivatives, including estrone enol diacetate, often involves multi-step processes that allow for the stereoselective construction of steroidal rings. For example, one method includes a thermally induced electrocyclic ring opening followed by an exo-Diels–Alder cycloaddition, demonstrating the complexity and efficiency of modern synthetic strategies (Carreira & Gillespie, 2019). Another approach utilized Diels-Alder cycloaddition-cycloreversion as a key step, highlighting the diverse methodologies available for estrone synthesis (Takano, Moriya, & Ogasawara, 1992).

Molecular Structure Analysis

The molecular structure of estrone and its derivatives, including estrone enol diacetate, is crucial for their biological activity. X-ray crystallography and NMR spectroscopy are among the techniques used to elucidate these structures, providing insights into the stereochemistry and functional groups essential for their activity (Pattenden, Gonzalez, McCulloch, Walter, & Woodhead, 2004).

Chemical Reactions and Properties

Estrone derivatives undergo various chemical reactions that modify their structure and properties. For instance, the synthesis of new estrone derivatives using excess oxalyl chloride shows the reactivity of estrone under different conditions, leading to the formation of chloro-oxo-acetic acid derivatives (Nahar, Sarker, Li, & Turner, 2004).

Physical Properties Analysis

The physical properties of estrone enol diacetate and related compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are essential for understanding the behavior of these compounds in different environments and for their formulation in pharmaceutical applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are pivotal in determining the biological activity and therapeutic potential of estrone derivatives. For example, modifications at specific positions on the estrone skeleton can significantly impact their inhibitory activity against certain enzymes, demonstrating the importance of chemical properties in drug design (Poirier, Chang, Azzi, Boivin, & Lin, 2006).

Scientific Research Applications

  • Clinical Medicine

    Estrone sulfate (E1S) is considered a potential biomarker in clinical laboratory medicine. It may aid in risk stratification for breast cancer, endometrial cancer, and monitoring responses to hormonal therapy (Rezvanpour & Don-Wauchope, 2017).

  • Nutrition and Obesity

    Estrone esters in food might contribute to high free hormone intakes in humans, potentially influencing the development of obesity. Elevated levels of estrone have been found in milk and dairy products, which could affect growth and energy expenditure (Remesar et al., 1999); (García-Peláez et al., 2004).

  • Neurology

    Estrone demonstrates neuroprotective effects after brain injury, mediated by ERK signaling and brain-derived neurotrophic factor (BDNF) (Gatson et al., 2012).

  • Cancer Therapy

    Estrone-anchored stealth liposomes have been developed for site-specific delivery of anticancer drugs like doxorubicin to breast tumors, showing effectiveness in retarding tumor growth with reduced side effects. Similarly, estrone-appended liposomes target cancerous cells that overexpress estrogen receptors, providing site-specific delivery of antineoplastic agents (Paliwal et al., 2010); (Rai et al., 2008).

  • Reproductive Health

    EED has unique hormonal effects, producing uterine epithelium proliferation and acting as an estrogen antagonist, indicating implications for reproductive health (Elton & Nutting, 1961).

  • Environmental Studies

    Methods for detecting estrone in water samples have been developed, which are crucial for monitoring environmental water samples. Photocatalysis has been effective in removing estrone from water and wastewater, highlighting its significance in environmental protection (Li et al., 2004); (Sánchez-Barbosa et al., 2019).

properties

IUPAC Name

[(8R,9S,13S,14S)-3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O4/c1-13(23)25-16-5-7-17-15(12-16)4-6-19-18(17)10-11-22(3)20(19)8-9-21(22)26-14(2)24/h5,7,9,12,18-20H,4,6,8,10-11H2,1-3H3/t18-,19-,20+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJNGUPMJAHAND-JBPLPALLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estrone enol diacetate

CAS RN

20592-42-1
Record name Estra-1,3,5(10),16-tetraene-3,17-diol, 3,17-diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20592-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estra-1,3,5(10),16-tetraene-3,17-diol diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.893
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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